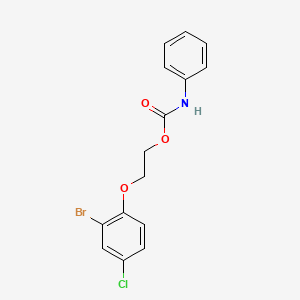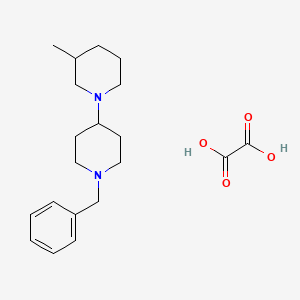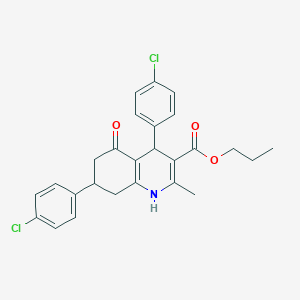
5-methyl-4-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MT-45 and belongs to the class of opioids.
Mécanisme D'action
MT-45 acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, leading to a decrease in pain perception. MT-45 also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
MT-45 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain perception and increase pain tolerance. MT-45 also affects the respiratory system, leading to a decrease in breathing rate. It can also cause sedation and drowsiness.
Avantages Et Limitations Des Expériences En Laboratoire
MT-45 has several advantages for lab experiments. It has a low risk of addiction and dependence compared to other opioids, making it a safer option for researchers. It also has a long half-life, which makes it easier to study its effects over a longer period of time. However, MT-45 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are several future directions for the study of MT-45. One area of research is the development of new painkillers that are less addictive and have fewer side effects than current opioids. MT-45 has shown promise in this area and may be a starting point for the development of new drugs. Another area of research is the study of the long-term effects of MT-45 on the brain and body. This will help researchers better understand the risks and benefits of using MT-45 in scientific research. Finally, there is a need for more research on the optimal dosage and administration of MT-45 to maximize its potential benefits while minimizing its risks.
Méthodes De Synthèse
MT-45 can be synthesized using a multi-step process that involves the reaction of 4-methylpropiophenone with thiourea followed by the addition of piperidine and methylamine. The final product is obtained through a series of purification steps. The synthesis method of MT-45 has been well-documented in scientific literature.
Applications De Recherche Scientifique
MT-45 has been studied extensively for its potential use in scientific research. It has been shown to have analgesic properties and can be used as a painkiller. MT-45 has also been studied for its potential use in treating opioid addiction. It has been shown to have a lower risk of addiction and dependence compared to other opioids.
Propriétés
IUPAC Name |
5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-4-6-15(7-5-13)18-14(2)23-12-17(18)19(22)20-16-8-10-21(3)11-9-16/h4-7,12,16H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWENLENMBYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)

![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)


![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)